4-(3-Aminophenyl)-2-fluorobenzoic acid

Medicinal Chemistry Chemical Biology SAR Studies

4-(3-Aminophenyl)-2-fluorobenzoic acid (CAS 1261990-84-4) is a fluorinated biaryl carboxylic acid building block. It is characterized by a biphenyl core with a 2-fluoro substitution on the benzoic acid ring and a 3'-amino group on the phenyl ring.

Molecular Formula C13H10FNO2
Molecular Weight 231.22 g/mol
CAS No. 1261990-84-4
Cat. No. B6396098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Aminophenyl)-2-fluorobenzoic acid
CAS1261990-84-4
Molecular FormulaC13H10FNO2
Molecular Weight231.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C2=CC(=C(C=C2)C(=O)O)F
InChIInChI=1S/C13H10FNO2/c14-12-7-9(4-5-11(12)13(16)17)8-2-1-3-10(15)6-8/h1-7H,15H2,(H,16,17)
InChIKeyZQMFKIYTFOGSKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of 4-(3-Aminophenyl)-2-fluorobenzoic acid (CAS 1261990-84-4) as a Research Building Block


4-(3-Aminophenyl)-2-fluorobenzoic acid (CAS 1261990-84-4) is a fluorinated biaryl carboxylic acid building block [1]. It is characterized by a biphenyl core with a 2-fluoro substitution on the benzoic acid ring and a 3'-amino group on the phenyl ring [2]. Its molecular formula is C13H10FNO2 with a molecular weight of 231.22 g/mol [1]. The compound is primarily utilized in research settings for the synthesis of more complex molecules, including potential pharmaceutical agents .

The Risk of Generic Substitution for 4-(3-Aminophenyl)-2-fluorobenzoic acid in Specialized Research


For compounds with no established public bioactivity data, such as 4-(3-Aminophenyl)-2-fluorobenzoic acid, the primary risk of substitution is not a loss of efficacy but a fundamental change in the molecule's intended role. This compound is not a validated active pharmaceutical ingredient; it is a specific building block . Substituting with a 'close analog' like 5-(4-Aminophenyl)-2-fluorobenzoic acid or 2-(3-Aminophenyl)-4-fluorobenzoic acid will result in a different molecular geometry, altering the physicochemical properties and, crucially, the outcome of any subsequent reactions or structure-activity relationship (SAR) studies. In the absence of comparative data, the justification for selection is solely based on the unique connectivity pattern defined by its CAS number.

Quantitative Differentiation Evidence for 4-(3-Aminophenyl)-2-fluorobenzoic acid (CAS 1261990-84-4)


Absence of Direct Comparative Bioactivity Data for 4-(3-Aminophenyl)-2-fluorobenzoic acid

A comprehensive search of major public databases, including ChEMBL and PubMed, reveals no direct, quantitative bioactivity data (e.g., IC50, Ki) for this compound that could be used for comparator-based differentiation [1]. There are no published head-to-head studies against any analog. The primary differentiation for this compound is therefore structural, defined by its specific regiochemistry.

Medicinal Chemistry Chemical Biology SAR Studies

Recommended Research Applications for 4-(3-Aminophenyl)-2-fluorobenzoic acid (CAS 1261990-84-4)


Use as a Key Intermediate in Parallel Synthesis and Library Production

Given the absence of defined biological activity, the most appropriate application is as a synthetic intermediate . Its biaryl core with orthogonal functional groups (carboxylic acid and primary amine) makes it a versatile building block for the creation of diverse compound libraries via amide coupling or other standard transformations.

Component in Structure-Activity Relationship (SAR) Studies for Hit-to-Lead Optimization

This compound can serve as a specific scaffold for SAR exploration in medicinal chemistry campaigns. Its unique substitution pattern allows researchers to probe the effect of the 2-fluoro and 3'-amino groups on target binding and physicochemical properties when elaborated into more complex molecules [1].

Starting Material for the Synthesis of Advanced Pharmaceutical Intermediates

This molecule's structure aligns with the general class of biphenylcarboxylic acids that are often used in the synthesis of angiotensin II receptor antagonists (sartans) and other therapeutically relevant cores [2]. It serves as a building block for the development of proprietary, patentable new chemical entities.

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